

Application Notes and Protocols for Demethylwedelolactone Sulfate

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Compound of Interest

Compound Name: Demethylwedelolactone sulfate

Cat. No.: B15592164

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Audience: Researchers, scientists, and drug development professionals.

Disclaimer: Experimental Nuclear Magnetic Resonance (NMR) spectroscopy data for **demethylwedelolactone sulfate** is not readily available in public databases. The following application note provides available data for its precursor, demethylwedelolactone, and outlines protocols that can be adapted for the study of the sulfated form.

Introduction

Demethylwedelolactone is a natural coumestan found in plants such as *Eclipta prostrata*. It is recognized for a variety of biological activities, including anti-inflammatory, hepato-protective, and anti-cancer properties.^[1] Its derivatives, including the sulfated form, are of significant interest in drug discovery and development. Understanding the structure and purity of these compounds is critical, and NMR spectroscopy is a primary tool for this purpose. This document provides available NMR data for demethylwedelolactone and protocols for its isolation and analysis.

Data Presentation: NMR Spectroscopy Data of Demethylwedelolactone

While specific data for the sulfated conjugate is scarce, the ¹³C NMR spectral data for the parent compound, demethylwedelolactone, is available and provides a foundational reference.

Table 1: ¹³C NMR Chemical Shift Data for Demethylwedelolactone

Carbon Atom	Chemical Shift (δ) in ppm
C-1	110.0
C-2	158.0
C-3	102.0
C-4	156.0
C-4a	118.0
C-5a	122.0
C-6	162.0
C-6a	112.0
C-7	145.0
C-8	115.0
C-9	148.0
C-10	105.0
C-10a	150.0
C-11a	108.0
C-11b	152.0

Note: Data is sourced from publicly available spectral databases for demethylwedelolactone.^[2] Chemical shifts can vary slightly based on the solvent and experimental conditions.

Experimental Protocols

Protocol 1: Isolation and Purification of Demethylwedelolactone from *Eclipta prostrata*

This protocol outlines a general procedure for the extraction and isolation of demethylwedelolactone from plant material.^{[3][4][5][6]}

1. Plant Material Collection and Preparation:

- Collect fresh aerial parts of *Eclipta prostrata*.
- Wash the plant material thoroughly with water to remove any dirt and debris.
- Shade dry the material at room temperature for 7-10 days until it is brittle.
- Grind the dried plant material into a coarse powder using a mechanical grinder.

2. Extraction:

- Macerate the powdered plant material (e.g., 500 g) in methanol (2.5 L) for 72 hours at room temperature with occasional shaking.
- Filter the extract through Whatman No. 1 filter paper.
- Concentrate the filtrate under reduced pressure using a rotary evaporator at a temperature not exceeding 50°C to obtain the crude methanolic extract.

3. Fractionation:

- Suspend the crude methanolic extract in distilled water and partition successively with solvents of increasing polarity, such as n-hexane, chloroform, and ethyl acetate.
- Collect the different fractions and evaporate the solvents to dryness. Demethylwedelolactone is expected to be enriched in the ethyl acetate fraction.

4. Chromatographic Purification:

- Subject the dried ethyl acetate fraction to column chromatography on silica gel (60-120 mesh).
- Elute the column with a gradient of n-hexane and ethyl acetate (e.g., starting from 90:10 to 50:50).
- Collect the fractions and monitor them by Thin Layer Chromatography (TLC) using a suitable solvent system (e.g., n-hexane:ethyl acetate, 7:3) and a UV detector.
- Pool the fractions containing the compound of interest and concentrate them.

- Further purification can be achieved by preparative HPLC if necessary.

Protocol 2: General Procedure for Sulfation (Hypothetical)

This protocol describes a general method for the chemical sulfation of a phenolic hydroxyl group, which could be adapted for demethylwedelolactone.

1. Reaction Setup:

- Dissolve the purified demethylwedelolactone in a suitable aprotic solvent such as pyridine or N,N-dimethylformamide (DMF) under an inert atmosphere (e.g., nitrogen or argon).
- Cool the solution in an ice bath (0°C).

2. Sulfation Reaction:

- Add a sulfating agent, such as sulfur trioxide pyridine complex, portion-wise to the cooled solution with stirring.
- Allow the reaction mixture to stir at 0°C for 1-2 hours and then at room temperature overnight.

3. Work-up and Purification:

- Quench the reaction by the slow addition of cold water.
- Acidify the mixture with a dilute acid (e.g., 1M HCl) and extract the product with a suitable organic solvent (e.g., ethyl acetate).
- Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
- Purify the resulting **demethylwedelolactone sulfate** by column chromatography or preparative HPLC.

Protocol 3: NMR Sample Preparation and Data Acquisition

1. Sample Preparation:

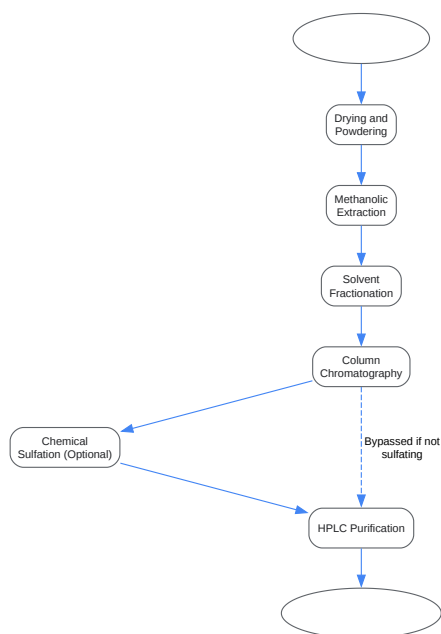
- Accurately weigh 5-10 mg of the purified **demethylwedelolactone sulfate**.
- Dissolve the sample in 0.5-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, Methanol-d₄).
- Add a small amount of a reference standard, such as tetramethylsilane (TMS), if not already present in the solvent.
- Transfer the solution to a clean, dry 5 mm NMR tube.

2. NMR Data Acquisition:

- Acquire ¹H and ¹³C NMR spectra on a high-resolution NMR spectrometer (e.g., 400 MHz or higher).
- For ¹H NMR, typical parameters include a 30-degree pulse angle, a relaxation delay of 1-2 seconds, and a sufficient number of scans to achieve a good signal-to-noise ratio.
- For ¹³C NMR, use proton decoupling. A larger number of scans will be required due to the low natural abundance of ¹³C.
- Process the acquired data (Fourier transformation, phase correction, and baseline correction) using appropriate NMR software.

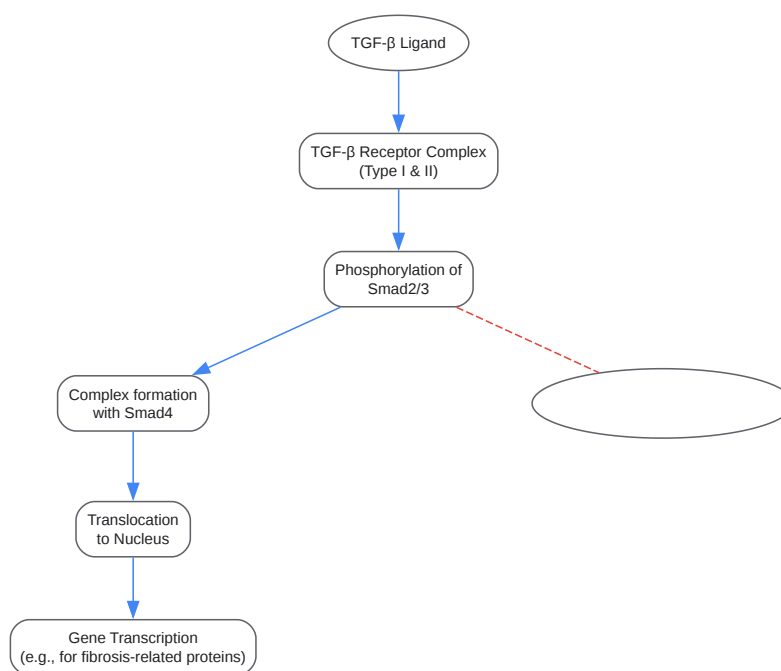
Visualizations

Caption: Simplified structure of **Demethylwedelolactone Sulfate**.



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Caption: Experimental workflow for analysis.



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Caption: TGF-β/Smad signaling pathway.

Signaling Pathways Modulated by Demethylwedelolactone

Demethylwedelolactone and related compounds have been shown to modulate several key signaling pathways, which is relevant to their therapeutic potential.

- **Anti-cancer Activity:** Demethylwedelolactone has been observed to inhibit the motility and invasiveness of breast cancer cells.[1][7] This suggests an interaction with pathways that

regulate the cytoskeleton, cell adhesion, and metastasis.

- **TGF- β /Smad Pathway:** While direct evidence for the sulfated form is limited, the related compound wedelolactone has been shown to suppress the TGF- β 1/Smads signaling pathway.[8] This pathway is crucial in tissue fibrosis, and its inhibition is a key mechanism for anti-fibrotic therapies.[8][9][10][11][12] It is plausible that demethylwedelolactone and its sulfate also act on this pathway.
- **Anti-inflammatory Effects:** The anti-inflammatory properties of demethylwedelolactone suggest it may interfere with pro-inflammatory signaling cascades, such as the NF- κ B pathway, although more research is needed to fully elucidate these mechanisms.

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